1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

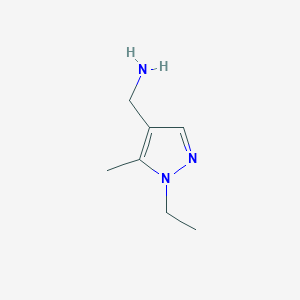

1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and a methanamine group at the fourth position.

Synthetic Routes and Reaction Conditions:

Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a β-keto ester, followed by alkylation and amination steps. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 3-methyl-1H-pyrazole, which can be further alkylated with ethyl iodide to yield 1-ethyl-3-methyl-1H-pyrazole.

Multicomponent Reactions: Another approach involves multicomponent reactions where hydrazine, an aldehyde, and an amine react in a single pot to form the desired pyrazole derivative.

Industrial Production Methods: Industrial production typically employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps in the synthesis .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.

Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Pyrazoline derivatives.

Substitution: Alkylated or acylated pyrazole derivatives

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it significant in medicinal research:

- Antimicrobial Activity : Research indicates that 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine demonstrates potent antimicrobial properties. It has shown superior activity against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

- Antileishmanial and Antimalarial Activities : The compound has been evaluated for its antileishmanial properties, displaying an IC50 value of 0.018 µM, significantly more active than standard treatments like miltefosine and amphotericin B. This suggests its potential as a therapeutic agent for parasitic infections.

- Anticancer Potential : Studies have indicated that derivatives of this compound possess anticancer activities against various cancer cell lines. The mechanisms likely involve modulation of enzyme activity and receptor interactions, which are crucial for signal transduction in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that derivatives of this compound demonstrated significant cytotoxicity. The mechanisms were explored through molecular docking studies, indicating that the compound interacts with specific targets involved in cancer cell proliferation and survival pathways.

作用机制

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The pyrazole ring’s nitrogen atoms can form hydrogen bonds with active site residues, enhancing binding affinity .

相似化合物的比较

- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine

- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine

Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for drug design .

生物活性

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine, a compound characterized by its unique pyrazole structure, has garnered attention in medicinal chemistry for its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 139.2 g/mol

- Structure : The compound features an ethyl group and a methyl group attached to the pyrazole ring, which influences its biological interactions.

Biological Activities

The compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties against various strains, suggesting its potential as an antimicrobial agent .

- Anticancer Effects : this compound has shown promising results in inhibiting the proliferation of several cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. Studies report growth inhibition percentages of 54.25% and 38.44%, respectively .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity. This interaction may inhibit enzyme activity by blocking substrate binding at the active site.

- Signal Transduction Modulation : By influencing cellular signaling pathways, the compound can affect various physiological processes related to inflammation and cancer progression .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant antiproliferative effects, particularly on liver cancer cells (HepG2), with a mean growth inhibition percentage of 54.25%. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

属性

IUPAC Name |

(1-ethyl-5-methylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHPBQDJDVJZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427423 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898046-26-9 |

Source

|

| Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。